PB01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

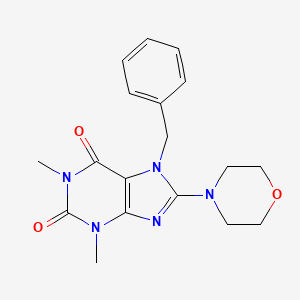

7-benzyl-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-20-15-14(16(24)21(2)18(20)25)23(12-13-6-4-3-5-7-13)17(19-15)22-8-10-26-11-9-22/h3-7H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNPEYHYXBMSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PB01

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound PB01, a novel benzothiazole derivative, has demonstrated significant potential as an anti-cancer agent, particularly in non-small-cell lung cancer (NSCLC). This technical guide delineates the core mechanism of action of this compound, focusing on its role in inducing apoptotic cell death and overcoming radioresistance. This is achieved primarily through the modulation of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway and the induction of endoplasmic reticulum (ER) stress. This document provides a comprehensive overview of the key experimental findings, detailed protocols, and the underlying molecular pathways affected by this compound.

Introduction

This compound, with the chemical name 4-methoxy-cyclohexane carboxylic acid [2-(3,5-dimethyl-isoxazole-4-yl) sulfanil-benzothiazole-6-yl]-amide, has been identified as a potent inhibitor of NSCLC cell proliferation.[1][2] Its efficacy extends to sensitizing radioresistant cancer cells to treatment, a significant challenge in oncology.[1][2] The primary mechanism of this compound involves the induction of apoptosis through two interconnected pathways: the ATR-p53-GADD45α signaling cascade and ER stress-mediated cell death.

Core Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through a multi-pronged approach that culminates in programmed cell death.

Induction of Apoptosis via the ATR-p53-GADD45α Signaling Pathway

This compound treatment leads to the activation of the ATR signaling pathway, a critical regulator of the DNA damage response.[1][2] This activation results in the phosphorylation of p53, a tumor suppressor protein, which in turn upregulates the expression of GADD45α. GADD45α is a key player in DNA damage-induced cell cycle arrest and apoptosis.[1] The activation of this pathway ultimately leads to the cleavage and activation of caspase-9 and caspase-3, the executioner caspases of apoptosis.[1][2]

Endoplasmic Reticulum (ER) Stress-Mediated Cell Death

This compound also induces significant ER stress in NSCLC cells.[1][2] This is characterized by the activation of two key ER stress sensors: PERK and IRE1α. The activation of the PERK branch leads to the phosphorylation of eIF2α and increased expression of ATF4 and CHOP, a key pro-apoptotic transcription factor. The IRE1α branch activation results in the phosphorylation of JNK.[1] The culmination of these ER stress responses contributes to apoptotic cell death, partly through the upregulation of GADD45α, linking this pathway back to the p53-mediated response.[1]

Generation of Reactive Oxygen Species (ROS)

The cytotoxic effects of this compound are also associated with a significant increase in the intracellular levels of reactive oxygen species (ROS).[1] ROS can induce cellular damage, including DNA damage, and contribute to the activation of both the ATR and ER stress pathways, thus amplifying the apoptotic signal.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on NSCLC cell lines A549 and H460.

Table 1: Effect of this compound on Cell Viability (WST-1 Assay)

| Cell Line | Concentration (nM) | Incubation Time (h) | Cell Viability (%) |

| A549 | 0 | 24 | 100 |

| 50 | 24 | ~85 | |

| 100 | 24 | ~60 | |

| 200 | 24 | ~40 | |

| 100 | 0 | 100 | |

| 100 | 4 | ~90 | |

| 100 | 8 | ~75 | |

| 100 | 16 | ~60 | |

| 100 | 24 | ~50 | |

| H460 | 0 | 24 | 100 |

| 50 | 24 | ~80 | |

| 100 | 24 | ~55 | |

| 200 | 24 | ~35 | |

| 100 | 0 | 100 | |

| 100 | 4 | ~85 | |

| 100 | 8 | ~70 | |

| 100 | 16 | ~55 | |

| 100 | 24 | ~45 |

Data are approximated from graphical representations in the source material.[1]

Table 2: Effect of this compound on Cytotoxicity (LDH Assay)

| Cell Line | Concentration (nM) | Incubation Time (h) | LDH Release (% of Control) |

| A549 | 100 | 0 | ~0 |

| 100 | 4 | ~10 | |

| 100 | 8 | ~20 | |

| 100 | 16 | ~35 | |

| 100 | 24 | ~50 | |

| H460 | 100 | 0 | ~0 |

| 100 | 4 | ~15 | |

| 100 | 8 | ~25 | |

| 100 | 16 | ~40 | |

| 100 | 24 | ~60 |

Data are approximated from graphical representations in the source material.[1]

Table 3: Effect of this compound on Caspase Activity

| Cell Line | Caspase | Concentration (nM) | Fold Increase in Activity |

| A549 | Caspase-3 | 0 | 1.0 |

| 50 | ~1.8 | ||

| 100 | ~2.5 | ||

| 200 | ~3.5 | ||

| Caspase-9 | 0 | 1.0 | |

| 50 | ~1.5 | ||

| 100 | ~2.2 | ||

| 200 | ~3.0 | ||

| H460 | Caspase-3 | 0 | 1.0 |

| 50 | ~2.0 | ||

| 100 | ~3.0 | ||

| 200 | ~4.0 | ||

| Caspase-9 | 0 | 1.0 | |

| 50 | ~1.8 | ||

| 100 | ~2.8 | ||

| 200 | ~3.8 |

Data are approximated from graphical representations in the source material.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular pathways affected by this compound and the workflows of the key experiments used to elucidate its mechanism of action.

Caption: this compound-induced ATR-p53 signaling pathway leading to apoptosis.

Caption: this compound-induced ER stress signaling pathways contributing to apoptosis.

Caption: General experimental workflow for investigating the effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture

-

Cell Lines: Human non-small-cell lung cancer cell lines A549 and H460, and normal lung fibroblast cell line MRC5 were used.

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

WST-1 Cell Viability Assay

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (0, 50, 100, 200 nM) for 24 hours, or with 100 nM this compound for different time points (0, 4, 8, 16, 24 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

-

Seed cells and treat with this compound as described for the WST-1 assay.

-

Collect the cell culture supernatant.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate LDH release as a percentage of the maximum LDH release control (cells treated with lysis buffer).

Cell Cycle Analysis by Flow Cytometry (FACS)

-

Treat A549 and H460 cells with 100 nM this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The sub-G1 population is indicative of apoptotic cells.

Caspase-3 and -9 Activity Assay

-

Treat A549 and H460 cells with various concentrations of this compound (0, 50, 100, 200 nM) for 24 hours.

-

Lyse the cells according to the manufacturer's protocol for the caspase activity assay kit.

-

Add the caspase-3 or caspase-9 substrate to the cell lysates in a 96-well plate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Calculate the fold increase in caspase activity relative to the untreated control.

Western Blot Analysis

-

Treat cells with this compound at the indicated concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ATR, ATR, p-p53, p53, GADD45α, cleaved caspase-3, cleaved caspase-9, p-PERK, PERK, p-eIF2α, eIF2α, ATF4, p-IRE1α, IRE1α, p-JNK, JNK, CHOP, and β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising anti-cancer compound that induces apoptosis in non-small-cell lung cancer cells through the dual activation of the ATR-p53-GADD45α DNA damage response pathway and the ER stress pathway. Its ability to generate ROS further contributes to its cytotoxic effects. The detailed mechanisms and experimental data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound as a potential therapeutic agent for NSCLC, particularly in the context of overcoming radioresistance.

References

"PB01" Identifier Lacks Specificity for Chemical Structure Determination

An in-depth analysis of scientific and patent databases reveals that "PB01" is not a standardized or unique identifier for a specific chemical compound. This ambiguity precludes the creation of a detailed technical guide on its chemical structure and related experimental data as the identity of the substance remains undetermined.

Initial searches for "this compound" have yielded multiple, unrelated results across different domains. For instance, the designation "this compound" has been associated with a publication number for a patent concerning a "Compound PBX explosive"[1]. In a completely different context, "this compound" has been used as an examination center code[2].

Furthermore, while the letters "Pb" are the chemical symbol for lead, no specific compound with the designation "this compound" is readily identifiable in chemical databases[3][4]. Searches for compounds containing lead, such as "catena–1D-[Pb(O₂CMe)(μ₂-O₂CMe){μ₂-SC(NH₂)₂}]", do not link back to a "this compound" identifier[5]. Similarly, other chemical entities with names or formulas containing "PB" or "01" do not resolve to a singular, recognized compound named "this compound".

Without a more precise and unambiguous identifier, such as a full IUPAC name, CAS Registry Number, or a direct citation to a peer-reviewed scientific publication where "this compound" is explicitly defined, it is not feasible to provide the requested in-depth technical guide. The core requirements of detailing the chemical structure, summarizing quantitative data, outlining experimental protocols, and visualizing signaling pathways are entirely dependent on the clear and accurate identification of the chemical entity of interest.

Therefore, researchers, scientists, and drug development professionals seeking information on a compound referred to as "this compound" are strongly advised to first establish the precise identity of the substance from the original source material. Further investigation and provision of a specific chemical name or identifier are necessary to enable a comprehensive technical analysis.

References

- 1. CN111423291A - Compound PBX explosive - Google Patents [patents.google.com]

- 2. engineering.careers360.com [engineering.careers360.com]

- 3. Lead | Pb | CID 5352425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lead | Pb (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. catena–1D-[Pb(O₂CMe)(μ₂-O₂CMe){μ₂-SC(NH₂)₂}] | Chemdex [winter.group.shef.ac.uk]

Technical Guide: The Benzothiazole Derivative PB11, a Novel PI3K/Akt Pathway Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole derivative, N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide, designated as PB11, has emerged as a potent anti-cancer agent with high cytotoxicity against various cancer cell lines.[1][2] This technical document provides a comprehensive overview of the research surrounding PB11, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. PB11 induces apoptosis in cancer cells by selectively suppressing the PI3K/Akt signaling pathway, a frequently dysregulated cascade in human cancers.[1][3] This guide consolidates the available data, presents detailed methodologies for key experiments, and visualizes the core signaling pathway and experimental workflows to support further research and development.

Core Mechanism of Action: PI3K/Akt Pathway Inhibition

PB11 exerts its cytotoxic effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is critical for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1]

Key findings indicate that treatment with PB11 leads to:

-

Downregulation of PI3K and Akt: Western blot analyses revealed that PB11 treatment decreases the levels of phosphorylated (active) forms of both PI3K and Akt.[1]

-

Induction of Intrinsic Apoptosis: By suppressing the pro-survival PI3K/Akt pathway, PB11 triggers the intrinsic pathway of apoptosis. This is evidenced by the significant increase in the activity of initiator caspase-9 and executioner caspase-3.[1][2]

-

Upregulation of Apoptotic Proteins: The induction of apoptosis is further confirmed by the increased cellular levels of active caspase-3 and cytochrome c following PB11 treatment.[1][2]

The targeted suppression of this pathway highlights the potential of PB11 as a selective anti-cancer therapeutic.[1]

References

- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Benzothiazole Derivative PB01: A Technical Guide on its Anti-Tumor Effects in Non-Small Cell Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-tumor effects of PB01, a novel benzothiazole derivative, on non-small cell lung cancer (NSCLC) cells. The information presented is collated from preclinical research, with a focus on the compound's mechanism of action, effects on cell signaling pathways, and its potential as a radiosensitizer.

Core Findings: this compound's Impact on NSCLC Cells

This compound has been shown to be a potent agent against NSCLC cells, demonstrating cytotoxic effects and the ability to overcome radioresistance. Its mechanism of action is multifaceted, primarily revolving around the induction of cellular stress and apoptosis.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the effects of this compound on the A549 and H460 human NSCLC cell lines.

Table 1: Cell Viability and Cytotoxicity of this compound

| Cell Line | Assay | Concentration (nM) | Time (h) | Result |

| A549 | WST-1 | 0, 50, 100, 200 | 24 | Dose-dependent decrease in cell viability[1] |

| H460 | WST-1 | 0, 50, 100, 200 | 24 | Dose-dependent decrease in cell viability[1] |

| A549 | WST-1 | 100 | 0, 4, 8, 16, 24 | Time-dependent decrease in cell viability[1] |

| H460 | WST-1 | 100 | 0, 4, 8, 16, 24 | Time-dependent decrease in cell viability[1] |

| A549 | LDH | 100 | Not Specified | Time-dependent increase in cytotoxicity[1] |

| H460 | LDH | 100 | Not Specified | Time-dependent increase in cytotoxicity[1] |

Table 2: Effect of this compound on Cell Cycle and Apoptosis

| Cell Line | Assay | Concentration (nM) | Time (h) | Result |

| A549 | Cell Cycle (FACS) | 100 | 24 | Significant increase in the sub-G1 population[1] |

| H460 | Cell Cycle (FACS) | 100 | 24 | Significant increase in the sub-G1 population[1] |

| A549 | Caspase-3 Activity | 0, 50, 100, 200 | 24 | Dose-dependent increase in activity[1] |

| H460 | Caspase-3 Activity | 0, 50, 100, 200 | 24 | Dose-dependent increase in activity[1] |

| A549 | Caspase-9 Activity | 0, 50, 100, 200 | 24 | Dose-dependent increase in activity[1] |

| H460 | Caspase-9 Activity | 0, 50, 100, 200 | 24 | Dose-dependent increase in activity[1] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects through the modulation of key signaling pathways that regulate cell survival, apoptosis, and response to DNA damage.

The ATR-p53-GADD45α Signaling Axis

A primary mechanism of this compound is the activation of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway. This leads to the phosphorylation of p53, a critical tumor suppressor protein. Activated p53, in turn, induces the expression of GADD45α (Growth Arrest and DNA Damage-inducible alpha), a protein involved in cell cycle arrest and DNA repair. This cascade ultimately contributes to apoptotic cell death.[2]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in NSCLC cells. This is evidenced by a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells.[1] Furthermore, this compound treatment leads to a dose-dependent increase in the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively.[1] The cleavage of these caspases is also confirmed by Western blot analysis. The induction of apoptosis is also linked to the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c.[2]

Overcoming Radioresistance and Inhibiting EMT

This compound has demonstrated significant potential in overcoming radioresistance in NSCLC cells.[2] Radioresistant NSCLC cell lines (A549R and H460R) show enhanced epithelial-to-mesenchymal transition (EMT), a process associated with increased motility and resistance to therapy. This compound treatment inhibits EMT in these radioresistant cells, as evidenced by changes in EMT markers.[2] This effect, combined with the induction of ER stress and activation of the ATR axis, contributes to cell death in radioresistant cells exposed to radiation.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (WST-1)

-

Cell Seeding: Seed NSCLC cells (A549, H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for the desired time (e.g., 24 hours).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LDH Cytotoxicity Assay

-

Cell Seeding and Treatment: Follow the same procedure as the WST-1 assay.

-

Supernatant Collection: After treatment, centrifuge the plate and carefully collect the supernatant.

-

LDH Reaction: Add the LDH reaction mixture to the supernatant in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm. Increased absorbance indicates higher LDH release and therefore greater cytotoxicity.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Culture and Treatment: Culture A549 and H460 cells and treat with this compound (e.g., 100 nM for 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, allowing for the quantification of cells in different phases of the cell cycle (Sub-G1, G0/G1, S, G2/M).

Caspase Activity Assay

-

Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular contents.

-

Substrate Addition: Add a caspase-3 or caspase-9 specific substrate conjugated to a colorimetric or fluorometric reporter molecule to the cell lysate.

-

Incubation: Incubate the reaction at 37°C.

-

Detection: Measure the absorbance or fluorescence of the cleaved reporter molecule. The signal intensity is proportional to the caspase activity.

Western Blotting

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved caspase-9, ATR, p-p53, GADD45α, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Colony Formation Assay

-

Cell Seeding: Seed a low number of single cells into a 6-well plate.

-

Treatment: Treat the cells with this compound and/or radiation.

-

Incubation: Allow the cells to grow for 1-2 weeks until visible colonies form.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

Immunofluorescence

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or radiation.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Blocking and Antibody Incubation: Block with BSA and incubate with primary antibodies against E-cadherin and N-cadherin, followed by incubation with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining and visualize using a fluorescence or confocal microscope.

Conclusion

The benzothiazole derivative this compound demonstrates significant anti-tumor activity against non-small cell lung cancer cells. Its ability to induce apoptosis through the ATR-p53-GADD45α signaling pathway and to overcome radioresistance by inhibiting EMT highlights its potential as a therapeutic candidate. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for the treatment of NSCLC.

References

Methodological & Application

Application Notes and Protocols for PB01

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive application notes and protocols related to the novel benzothiazole derivative PB01 (4-methoxy-cyclohexane carboxylic acid [2-(3,5-dimethyl-isoxazole-4-yl) sulpanil-benzothiazole-6-yl]-amide). This compound has demonstrated significant anti-tumor effects in non-small-cell lung cancer (NSCLC) cells by inducing apoptosis and suppressing radio-resistance. The protocols detailed herein cover the in vitro evaluation of this compound's biological activity, including its effects on cell viability, apoptosis, and key signaling pathways. While the specific synthesis protocol for this compound is not publicly available, a generalized, hypothetical synthetic route is presented based on established chemical principles for the synthesis of its constituent moieties.

Chemical Structure of this compound

Chemical Name: 4-methoxy-cyclohexane carboxylic acid [2-(3,5-dimethyl-isoxazole-4-yl) sulpanil-benzothiazole-6-yl]-amide.[1]

(Note: The synthesis of this compound was conducted at the Department of Chemistry, College of National Science, Kongju National University, Korea; however, the detailed protocol has not been published in the available literature.)[1]

Hypothetical Synthesis Protocol for this compound

The following is a generalized, hypothetical multi-step synthesis protocol for this compound, based on standard organic chemistry methodologies for the formation of its benzothiazole, isoxazole, and amide components. This protocol is for informational purposes only and would require substantial optimization and characterization at each step.

2.1. Synthesis of the Benzothiazole Core (Intermediate 1)

A common method for benzothiazole synthesis involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. For the this compound backbone, a plausible route would start with a substituted 2-aminothiophenol.

-

Step 1: Synthesis of 2-amino-6-nitrobenzothiazole.

-

Dissolve 4-nitroaniline in a suitable solvent like acetonitrile.

-

Add a solution of potassium thiocyanate in the same solvent.

-

This reaction typically proceeds to form the desired 2-amino-6-nitrobenzothiazole.

-

-

Step 2: Reduction of the nitro group.

-

The nitro group of 2-amino-6-nitrobenzothiazole can be reduced to an amine using standard reducing agents like tin(II) chloride (SnCl2) in an acidic medium or catalytic hydrogenation. This would yield 2,6-diaminobenzothiazole.

-

2.2. Synthesis of the Isoxazole Sulfonyl Chloride (Intermediate 2)

-

Step 1: Sulfochlorination of 3,5-dimethylisoxazole.

2.3. Synthesis of the Substituted Benzothiazole (Intermediate 3)

-

Step 1: Sulfonamide formation.

-

React the 2,6-diaminobenzothiazole from step 2.1 with 3,5-dimethylisoxazole-4-sulfonyl chloride (Intermediate 2) in the presence of a base like pyridine. This would selectively form a sulfonamide at the 6-amino position, yielding 2-amino-6-((3,5-dimethylisoxazol-4-yl)sulfonamido)benzothiazole.

-

2.4. Final Amide Coupling

-

Step 1: Activation of 4-methoxy-cyclohexane carboxylic acid.

-

Step 2: Amide bond formation.

-

The activated carboxylic acid is then reacted with the amino group of Intermediate 3 (2-amino-6-((3,5-dimethylisoxazol-4-yl)sulfonamido)benzothiazole) to form the final product, this compound.

-

The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product would require purification, likely via column chromatography.

-

Biological Activity and Mechanism of Action

This compound has been shown to inhibit the proliferation of human non-small-cell lung cancer (NSCLC) cells, A549 and H460, in a concentration and time-dependent manner.[1] It induces apoptotic cell death through the activation of the ATR-p53-GADD45ɑ signaling pathway and also triggers ER stress-mediated cell death.[1]

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induces apoptosis via ATR-p53 and ER stress pathways.

Experimental Protocols

The following protocols are based on the methodologies described for the in vitro evaluation of this compound.[1]

Cell Culture

-

Human non-small-cell lung cancer cell lines (A549, H460) and a normal lung cell line (MRC5) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (WST-1 Assay)

-

Objective: To determine the cytotoxic effects of this compound on NSCLC cells.

-

Procedure:

-

Seed cells (e.g., A549, H460, MRC5) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24 hours.

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

LDH Cytotoxicity Assay

-

Objective: To quantify plasma membrane damage by measuring lactate dehydrogenase (LDH) release.

-

Procedure:

-

Seed cells in a 96-well plate as described for the WST-1 assay.

-

Treat cells with this compound (e.g., 100 nM) for different time points (e.g., 0, 4, 8, 16, 24 hours).

-

Collect the cell culture supernatant.

-

Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Cell Cycle Analysis

-

Objective: To analyze the effect of this compound on cell cycle distribution.

-

Procedure:

-

Treat A549 and H460 cells with this compound (e.g., 100 nM) for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry. The percentage of cells in the sub-G1 phase is indicative of apoptosis.

-

Caspase Activity Assay

-

Objective: To measure the activity of key apoptotic enzymes, caspase-3 and caspase-9.

-

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells and collect the protein lysate.

-

Determine protein concentration using a BCA assay.

-

Use a colorimetric assay kit to measure the activity of caspase-3 and caspase-9 according to the manufacturer's protocol. This typically involves incubating the lysate with a specific colorimetric substrate (e.g., DEVD-pNA for caspase-3) and measuring the absorbance of the cleaved product.

-

Western Blot Analysis

-

Objective: To detect the expression levels of proteins involved in apoptosis and ER stress signaling pathways.

-

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ATR, ATR, p-p53, p53, GADD45ɑ, cleaved caspase-3, p-PERK, CHOP, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

-

Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Immunofluorescence Staining

-

Objective: To visualize the localization and expression of specific proteins within the cells.

-

Procedure:

-

Grow cells on glass coverslips in a 6-well plate.

-

Treat the cells with this compound.

-

Fix the cells with 4% formaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS.

-

Block with a suitable blocking solution (e.g., containing BSA).

-

Incubate with primary antibodies (e.g., against γH2AX, E-cadherin, N-cadherin) overnight at 4°C.

-

Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for assessing this compound's in vitro anti-cancer effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on NSCLC cell lines.

Table 1: Effect of this compound on Cell Viability of NSCLC Cells

| Cell Line | This compound Concentration (nM) | Cell Viability (%)[1] |

|---|---|---|

| A549 | 50 | ~80% |

| 100 | ~60% | |

| 200 | ~40% | |

| H460 | 50 | ~75% |

| 100 | ~55% | |

| 200 | ~35% | |

| MRC5 | 50 | ~95% |

| 100 | ~90% |

| | 200 | ~85% |

Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (at 100 nM for 24h)

| Cell Line | Sub-G1 Population (%)[1] |

|---|---|

| A549 (Control) | ~2% |

| A549 + this compound | ~25% |

| H460 (Control) | ~3% |

| H460 + this compound | ~30% |

Table 3: Effect of this compound in Combination with Radiation on Colony Formation

| Cell Line | Treatment | Survival Rate[1] |

|---|---|---|

| A549 | Radiation (2, 4, 6 Gy) | Dose-dependent decrease |

| This compound + Radiation | Significant further decrease | |

| A549R (Radio-resistant) | Radiation (2, 4, 6 Gy) | Higher survival than A549 |

| | this compound + Radiation | Significant decrease in survival |

Conclusion

This compound is a promising anti-cancer agent for non-small-cell lung cancer, with a mechanism of action involving the induction of apoptosis via the ATR-p53 and ER stress pathways. The protocols provided herein offer a framework for researchers to further investigate the biological effects of this compound and similar compounds. While a specific synthesis protocol for this compound is not available, the outlined hypothetical route provides a basis for its chemical synthesis.

References

- 1. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DE19747625A1 - Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride - Google Patents [patents.google.com]

- 3. hepatochem.com [hepatochem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. growingscience.com [growingscience.com]

Application Notes and Protocols: PB01 Treatment in A549R Cell Lines

These application notes provide a comprehensive overview of the effects of PB01, a novel benzothiazole derivative, on radio-resistant human non-small-cell lung cancer (NSCLC) cells, specifically the A549R cell line. The protocols outlined below are based on established research and are intended for researchers, scientists, and professionals in drug development.

Introduction

Radiotherapy is a cornerstone in the treatment of non-small-cell lung cancer (NSCLC). However, the development of radio-resistance is a significant clinical challenge. A549R cells are a radio-resistant subclone derived from the A549 human lung adenocarcinoma cell line. The compound this compound (4-methoxy-cyclohexane carboxylic acid [2-(3,5-dimethyl-isoxazole-4-yl) sulpanil-benzothiazole-6-yl]-amide) has been identified as a promising agent that can overcome this resistance. This compound has been shown to be cytotoxic by inducing reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and apoptosis.[1][2] It also inhibits the epithelial-to-mesenchymal transition (EMT), a process associated with increased radio-resistance.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects in A549R cells through a multi-faceted approach. In combination with radiation, it enhances cell death by inducing ER stress and modulating the ATR signaling pathway.[1][2] Key molecular events include the phosphorylation of PERK and eIF2α, and the activation of CHOP, which are markers of the unfolded protein response (UPR) triggered by ER stress.[1] Furthermore, this compound treatment leads to the activation of the ATR-p53-GADD45ɑ axis, promoting apoptosis.[1][2] This is evidenced by the cleavage of caspase-9 and caspase-3, and the release of cytochrome c from the mitochondria.[1][2]

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on A549 and A549R cells.

Table 1: Cell Viability of A549 and A549R Cells Treated with this compound

| Cell Line | This compound Concentration (nM) | Cell Viability (%)* |

| A549 | 0 | 100 |

| 10 | ~90 | |

| 50 | ~75 | |

| 100 | ~60 | |

| A549R | 0 | 100 |

| 10 | ~95 | |

| 50 | ~85 | |

| 100 | ~70 |

*Values are approximate based on graphical data from the source and represent cell viability after 24 hours of treatment.[1]

Table 2: Effect of this compound and Radiation on Cell Survival (Clonogenic Assay)

| Cell Line | Treatment | Survival Fraction* |

| A549 | 2 Gy Radiation | ~0.6 |

| 2 Gy Radiation + 100 nM this compound | ~0.3 | |

| 4 Gy Radiation | ~0.3 | |

| 4 Gy Radiation + 100 nM this compound | ~0.1 | |

| 6 Gy Radiation | ~0.1 | |

| 6 Gy Radiation + 100 nM this compound | <0.1 | |

| A549R | 2 Gy Radiation | ~0.8 |

| 2 Gy Radiation + 100 nM this compound | ~0.5 | |

| 4 Gy Radiation | ~0.5 | |

| 4 Gy Radiation + 100 nM this compound | ~0.2 | |

| 6 Gy Radiation | ~0.2 | |

| 6 Gy Radiation + 100 nM this compound | ~0.1 |

*Values are approximate based on graphical data from the source.[1]

Table 3: Caspase-3 and -9 Activity in A549 Cells Treated with this compound

| This compound Concentration (nM) | Caspase-3 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |

| 0 | 1 | 1 |

| 50 | ~2.5 | ~2.0 |

| 100 | ~4.0 | ~3.0 |

| 200 | ~5.5 | ~4.5 |

*Values are approximate based on graphical data from the source and represent activity after 24 hours of treatment in parental A549 cells.[1]

Experimental Protocols

Below are detailed protocols for key experiments to assess the effects of this compound on A549R cells.

1. Cell Culture and Development of Radio-resistant A549R Cells

-

Cell Culture: A549 human non-small-cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3]

-

Development of A549R Cells: Radio-resistant A549R cells are established by exposing parental A549 cells to fractionated doses of ionizing radiation.[1]

2. Cell Viability Assay (WST-1 Assay)

-

Seed A549 and A549R cells in 96-well plates.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 24 hours.[1]

-

Add WST-1 reagent to each well and incubate for a specified time according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[1]

3. Clonogenic Survival Assay

-

Seed a low density of A549 and A549R cells in 6-well plates.

-

Pre-treat the cells with this compound (e.g., 100 nM) for 2 hours.[1]

-

Expose the cells to various doses of ionizing radiation (e.g., 2, 4, 6 Gy).[1]

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies (containing at least 50 cells) and calculate the survival fraction.[1]

4. Western Blot Analysis

-

Treat A549 and A549R cells with this compound at various concentrations or for different time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-PERK, p-eIF2α, ATF4, CHOP, cleaved caspase-3, cleaved caspase-9, β-actin).[1]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]

5. Wound Healing (Scratch) Assay

-

Grow A549 and A549R cells to a confluent monolayer in 6-well plates.

-

Create a "scratch" in the monolayer using a sterile pipette tip.[1]

-

Wash with PBS to remove detached cells.

-

Add fresh medium with or without this compound.

-

Capture images of the scratch at 0 and 24 hours to assess cell migration and wound closure.[1]

6. Invasion Assay (Transwell Assay)

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed serum-starved A549 and A549R cells in the upper chamber in serum-free medium containing this compound.[1]

-

Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the insert.

-

Fix and stain the invaded cells on the bottom of the membrane with crystal violet.[1]

-

Count the number of invaded cells under a microscope.[1]

7. Immunofluorescence Staining

-

Grow A549 and A549R cells on coverslips.

-

Treat the cells with this compound and/or radiation.[1]

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer.

-

Incubate with primary antibodies against target proteins (e.g., E-cadherin, N-cadherin).[1]

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.[1]

-

Mount the coverslips and visualize using a fluorescence microscope.

Visualizations

References

- 1. This compound suppresses radio-resistance by regulating ATR signaling in human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses radio-resistance by regulating ATR signaling in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PB01 In Vitro Experimental Dosage

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB01, a novel benzothiazole derivative identified as 4-methoxy-cyclohexane carboxylic acid [2-(3,5-dimethyl-isoxazole-4-yl) sulpanil-benzothiazole-6-yl]-amide, has demonstrated significant anti-tumor effects in in-vitro studies, particularly in non-small-cell lung cancer (NSCLC) cells. These application notes provide a comprehensive overview of the experimental dosages of this compound and detailed protocols for key in-vitro assays to evaluate its efficacy and mechanism of action. The information presented is based on published research and is intended to guide researchers in designing and executing their own studies with this compound.

Data Presentation

The following tables summarize the quantitative data from in-vitro studies on this compound, focusing on its effects on cell viability, apoptosis, and in combination with radiation in NSCLC cell lines.

Table 1: Effect of this compound on Cell Viability in NSCLC Cell Lines

| Cell Line | Treatment | Concentration (nM) | Incubation Time (h) | Cell Viability (% of Control) | Assay |

| A549 | This compound | 50 | 24 | Significantly reduced | WST-1 |

| A549 | This compound | 100 | 24 | Significantly reduced | WST-1 |

| A549 | This compound | 200 | 24 | Significantly reduced | WST-1 |

| H460 | This compound | 50 | 24 | Significantly reduced | WST-1 |

| H460 | This compound | 100 | 24 | Significantly reduced | WST-1 |

| H460 | This compound | 200 | 24 | Significantly reduced | WST-1 |

| A549 | This compound | 100 | 4 | Not specified | WST-1 |

| A549 | This compound | 100 | 8 | Not specified | WST-1 |

| A549 | This compound | 100 | 16 | Not specified | WST-1 |

| A549 | This compound | 100 | 24 | Significantly reduced | WST-1 |

| H460 | This compound | 100 | 4 | Not specified | WST-1 |

| H460 | This compound | 100 | 8 | Not specified | WST-1 |

| H460 | This compound | 100 | 16 | Not specified | WST-1 |

| H460 | This compound | 100 | 24 | Significantly reduced | WST-1 |

| A549R | This compound | 10, 50, 100 | 24 | Dose-dependent reduction | WST-1 |

| H460R | This compound | 10, 50, 100 | 24 | Dose-dependent reduction | WST-1 |

Table 2: Induction of Apoptosis by this compound in NSCLC Cell Lines

| Cell Line | Treatment | Concentration (nM) | Incubation Time (h) | Parameter Measured | Result |

| A549 | This compound | 100 | 24 | Sub-G1 Phase | Significant increase |

| H460 | This compound | 100 | 24 | Sub-G1 Phase | Significant increase |

| A549 | This compound | 50, 100, 200 | Not Specified | Caspase-3 Activity | Dose-dependent increase |

| H460 | This compound | 50, 100, 200 | Not Specified | Caspase-3 Activity | Dose-dependent increase |

| A549 | This compound | 50, 100, 200 | Not Specified | Caspase-9 Activity | Dose-dependent increase |

| H460 | This compound | 50, 100, 200 | Not Specified | Caspase-9 Activity | Dose-dependent increase |

Table 3: Synergistic Effect of this compound with Radiation in NSCLC Cell Lines

| Cell Line | This compound Concentration (nM) | Radiation Dose (Gy) | Outcome | Assay |

| A549, A549R, H460, H460R | Not specified | Not specified | Synergistic action | Combination Index (CI) |

| A549R, H460R | 100 | 2, 4, 6 | Reduced survival fraction | Colony Formation Assay |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in-vitro evaluation.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Dissolving PB01 for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB01 is a compound of interest in various research fields, including oncology, due to its potential therapeutic effects. Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental results in cell culture applications. These application notes provide a detailed protocol for dissolving this compound and preparing stock and working solutions for use in cell-based assays.

Data Presentation

| Parameter | Value | Source |

| Recommended Solvent | Distilled Water (DW) | [1] |

| Stock Solution Concentration | 1 mM | [1] |

| Working Concentration Example | 100 nM (in non-small-cell lung cancer cells) | [1] |

Experimental Protocols

Materials

-

This compound powder

-

Sterile distilled water (DW) or cell culture grade water

-

Sterile microcentrifuge tubes or vials

-

Sterile serological pipettes and pipette tips

-

Vortex mixer (optional)

-

0.22 µm sterile syringe filter (optional, for ensuring sterility)

-

Laminar flow hood or sterile workspace

Protocol for Preparing a 1 mM this compound Stock Solution

This protocol is based on the methodology described in a study on human non-small-cell lung cancer cells[1].

-

Aseptic Technique: Perform all steps in a laminar flow hood or a designated sterile workspace to prevent contamination of the cell culture reagents.

-

Weighing this compound: Accurately weigh the required amount of this compound powder to prepare the desired volume of a 1 mM stock solution.

-

Calculation Example: To prepare 1 mL of a 1 mM stock solution, you will need to know the molecular weight (MW) of this compound. The amount to weigh (in mg) = 1 mM * (MW in g/mol ) * 1 mL / 1000.

-

-

Dissolution:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.

-

Add the calculated volume of sterile distilled water (DW) to the tube.

-

Gently vortex or pipette up and down to fully dissolve the powder. Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization (Optional but Recommended): For long-term storage and to ensure the sterility of the stock solution, it is advisable to filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Aliquoting and Storage:

-

Aliquot the 1 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label each aliquot clearly with the compound name (this compound), concentration (1 mM), and the date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Protocol for Preparing a Working Solution

-

Thawing the Stock Solution: Thaw a single aliquot of the 1 mM this compound stock solution at room temperature or on ice.

-

Dilution: Dilute the 1 mM stock solution in your complete cell culture medium to the desired final working concentration.

-

Calculation Example: To prepare 1 mL of a 100 nM working solution from a 1 mM stock solution, you would perform a 1:10,000 dilution. This can be achieved through serial dilutions. For instance, first, prepare a 1:100 dilution by adding 1 µL of the 1 mM stock to 99 µL of media (resulting in a 10 µM intermediate solution). Then, add 10 µL of the 10 µM intermediate solution to 990 µL of media to achieve the final 100 nM concentration.

-

-

Application to Cells: Immediately add the freshly prepared working solution to your cell cultures.

Visualizations

References

Troubleshooting & Optimization

PB01 Cytotoxicity Assay: Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the PB01 compound in cytotoxicity assays.

This compound Cytotoxicity Assay Troubleshooting Guide

This guide addresses common issues encountered during this compound cytotoxicity experiments in a question-and-answer format.

Issue 1: High Background Signal or Low Signal-to-Noise Ratio

Question: My negative control wells (cells treated with vehicle only) show a high signal, or the difference between my negative and positive controls is very small. What could be the cause?

Answer: High background can obscure the true cytotoxic effect of this compound. Several factors can contribute to this issue:

-

Contaminated Reagents or Media: Culture medium components, especially serum, can sometimes cause high background absorbance or fluorescence.[1] Microbial contamination in your reagents or cell cultures can also interfere with assay readings.

-

Reagent Concentration: The concentration of the detection reagent may be too high, leading to non-specific signal.[2]

-

Assay Plate Selection: For fluorescence or luminescence-based assays, using the wrong type of plate (e.g., clear plates instead of white or black opaque plates) can cause signal bleed-through and high background.[3]

-

Incubation Time: Over-incubation with the detection reagent can lead to increased background signal. It's important to optimize the incubation time for your specific cell type and density.[4]

-

This compound Interaction with Assay Reagents: The this compound compound itself might directly react with the assay substrate (e.g., MTT, resazurin). It is crucial to run a control well with this compound in cell-free media to test for any direct chemical interference.

Troubleshooting Steps:

-

Test for Media Interference: Run a control well with only culture medium and the assay reagent to check for background signal.[5]

-

Prepare Fresh Reagents: Use freshly prepared, sterile-filtered reagents and media.

-

Optimize Reagent Concentration: Perform a titration of your detection reagent to find a concentration that provides a robust signal for the positive control without elevating the background.

-

Use Appropriate Plates: For fluorescent assays, use black opaque plates to minimize background. For luminescent assays, use white opaque plates to maximize signal.[6]

-

Run a Compound Interference Control: Incubate this compound in cell-free media with the assay reagent to ensure it doesn't generate a false positive signal.

Issue 2: High Variability Between Replicate Wells

Question: I am observing significant variation in the results between my technical replicates for the same treatment condition. What can I do to improve precision?

-

Inconsistent Cell Number: An uneven distribution of cells across the wells of the plate is a major cause of variability.[7] Cells should be thoroughly resuspended to create a single-cell suspension before plating.

-

Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents will lead to variable results.[7] Using calibrated pipettes and proper technique is critical.

-

Edge Effects: Cells in the outer wells of a 96-well plate can evaporate more quickly, leading to changes in media concentration and affecting cell growth. This "edge effect" can introduce bias.

-

Cell Health: Using cells that are unhealthy or have been passaged too many times can lead to inconsistent responses to treatment.[7]

Troubleshooting Steps:

-

Ensure Uniform Cell Seeding: After trypsinizing, ensure you have a single-cell suspension. Gently and thoroughly mix the cell suspension before and during plating to prevent settling.

-

Calibrate Pipettes: Regularly check the calibration of your single and multichannel pipettes.[7]

-

Minimize Edge Effects: To avoid edge effects, do not use the outermost wells of the assay plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain humidity.[4]

-

Use Healthy Cells: Use cells at a low passage number and ensure they are in the logarithmic growth phase and have high viability before seeding.[7]

Issue 3: Unexpected or Inconsistent Cytotoxicity Results

Question: The cytotoxic effect of this compound is not dose-dependent, or I am seeing cytotoxicity in my vehicle control wells. Why is this happening?

Answer: Unexpected results can arise from the properties of the compound, the vehicle used, or the assay conditions.

-

Vehicle Cytotoxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[5]

-

Compound Instability or Precipitation: this compound may be unstable or precipitate out of solution at high concentrations in the culture medium, leading to inconsistent results.

-

Incorrect Incubation Time: The chosen incubation time may be too short to observe a cytotoxic effect or so long that it causes non-specific cell death. The cytotoxic effect of this compound has been shown to be time-dependent.[9]

-

False Positives/Negatives: Some compounds can interfere with the assay chemistry, leading to false positives or negatives that do not reflect true cytotoxicity.[10]

Troubleshooting Steps:

-

Run a Vehicle Control Curve: Test multiple concentrations of the vehicle (e.g., DMSO) alone to determine the maximum concentration that is non-toxic to your cells. Ensure the final vehicle concentration is consistent across all wells.

-

Check Compound Solubility: Visually inspect the wells under a microscope after adding this compound to check for any signs of precipitation.

-

Perform a Time-Course Experiment: Evaluate this compound cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

-

Use an Orthogonal Assay: Confirm your results using a second, different type of cytotoxicity assay that measures a different cellular endpoint (e.g., confirm a metabolic assay like WST-1 with a membrane integrity assay like LDH release).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a novel benzothiazole derivative.[9] It has been shown to be cytotoxic to non-small-cell lung cancer (NSCLC) cells by inducing reactive oxygen species (ROS) and ER stress. This leads to the activation of the ATR-p53-GADD45ɑ signaling axis, cleavage of caspases-3 and -9, and ultimately, apoptotic cell death.[9]

Q2: What is a recommended starting concentration range for a this compound cytotoxicity assay? A2: Based on published data, this compound has shown cytotoxic effects on NSCLC cell lines in a concentration-dependent manner between 50 nM and 200 nM.[9] For initial experiments, it is advisable to use a broad logarithmic dose range (e.g., 10 nM to 10 µM) to determine the IC50 value for your specific cell line.

Q3: What types of positive and negative controls should be included? A3: Proper controls are essential for data interpretation.

-

Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This establishes the baseline viability.

-

Positive Control (Maximum Cytotoxicity): Cells treated with a known cytotoxic agent or lysed completely with a detergent (e.g., Triton™ X-100) to determine the value for 100% cell death.[11]

-

Background Control (Media Only): Wells containing only cell culture medium without cells to measure the background signal from the medium and assay reagents.[11][12]

Q4: Which cytotoxicity assays are suitable for use with this compound? A4: Several assays can be used. Published studies on this compound have successfully used WST-1 (a metabolic assay) and LDH release (a membrane integrity assay).[9]

-

Metabolic Assays (e.g., WST-1, MTT, MTS): Measure the metabolic activity of viable cells.

-

Membrane Integrity Assays (e.g., LDH Release, Propidium Iodide): Measure the leakage of cellular components from dead cells with compromised membranes.[1]

-

Apoptosis Assays (e.g., Caspase-Glo): Measure the activity of caspases, which are key enzymes in the apoptotic pathway activated by this compound.

Quantitative Assay Parameters

The following table provides recommended starting parameters for a this compound cytotoxicity assay. These should be optimized for your specific cell line and experimental conditions.

| Parameter | Recommendation | Notes |

| Cell Line | A549, H460 (NSCLC) or other relevant lines | Ensure the cell line is appropriate for the research question.[9] |

| This compound Concentration | 10 nM - 10 µM (for initial screen) | This compound has shown efficacy in the 50-200 nM range.[9] |

| Incubation Time | 24 - 72 hours | The cytotoxic effect is time-dependent.[9] A time-course study is recommended. |

| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Optimize to ensure cells are in a logarithmic growth phase and not over-confluent at the end of the assay.[13][14] |

| Vehicle Control | DMSO | Final concentration should typically be ≤ 0.5% and be non-toxic to the cells. |

| Positive Control | Staurosporine (1 µM) or Triton X-100 (0.1-1%) | Choose a control appropriate for the assay type. |

Experimental Protocol: this compound Cytotoxicity Assay (WST-1 Method)

This protocol provides a general workflow for assessing the cytotoxicity of this compound using a WST-1 assay.

1. Cell Preparation and Seeding: a. Culture cells in appropriate media until they reach 70-80% confluency. b. Harvest cells using trypsin and perform a cell count to determine viability (e.g., via Trypan Blue exclusion). c. Resuspend the cells in fresh culture medium to the desired seeding density (e.g., 1 x 10⁵ cells/mL for 5,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach.

2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to prepare working solutions at 2x the final desired concentrations. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. WST-1 Assay Procedure: a. After the treatment incubation, add 10 µL of the WST-1 reagent to each well. b. Mix gently by tapping the plate. c. Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on cell type and density. d. After incubation, shake the plate for 1 minute on an orbital shaker to ensure a homogenous color distribution.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 450 nm using a microplate reader. b. Use 620-650 nm as a reference wavelength to reduce background from fingerprints or turbidity. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100 d. Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Experimental Workflow

Caption: Workflow for a typical this compound cytotoxicity experiment using a WST-1 assay.

This compound Signaling Pathway for Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.[9]

References

- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. researchgate.net [researchgate.net]

- 3. goldbio.com [goldbio.com]

- 4. dojindo.com [dojindo.com]

- 5. researchgate.net [researchgate.net]

- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. biocompare.com [biocompare.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. This compound suppresses radio-resistance by regulating ATR signaling in human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Preventing PB01 Degradation in Solution

Welcome to the technical support center for PB01. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound in solution during experimental procedures. The following guides and frequently asked questions (FAQs) provide detailed information on best practices for handling, storing, and stabilizing your protein of interest.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter with this compound stability and provides actionable solutions.

| Problem | Potential Cause | Recommended Solution |

| Loss of this compound activity over a short period at 4°C. | Proteolytic degradation from contaminating proteases. | Add a broad-spectrum protease inhibitor cocktail to your buffer.[1][2][3] Consider using a fresh cocktail for each purification. |

| Suboptimal buffer pH leading to unfolding and degradation. | Determine the optimal pH for this compound stability by performing a pH screening experiment.[4][5] In general, the buffer's pH should be within one pH unit of its pKa.[3][5] | |

| Microbial growth in the protein solution. | Use sterile buffers and handle the protein in a sterile environment. Consider adding an antimicrobial agent like sodium azide (if compatible with downstream applications).[6] | |

| This compound precipitates out of solution upon concentration. | Protein aggregation due to high concentration.[4] | Optimize the protein concentration; a recommended range is often 1–5 mg/mL.[4] Include anti-aggregation agents like glycerol or polyethylene glycol (PEG) in your buffer.[7] |

| Incorrect buffer composition (ionic strength). | Screen for optimal salt concentration (e.g., NaCl) to improve solubility.[4][7] Generally, 150 mM NaCl is used to mimic physiological conditions.[4] | |

| Multiple bands appear on an SDS-PAGE gel after storage. | Proteolytic cleavage of this compound. | Store this compound at -80°C for long-term storage in single-use aliquots to avoid freeze-thaw cycles.[4][6][8] Ensure protease inhibitors were added during purification and are present in the storage buffer.[1][2][3] |

| Post-translational modifications affecting stability. | Be aware that post-translational modifications can act as signals for protein degradation.[9][10][11][12] Characterize your protein for PTMs that might influence its stability. | |

| Loss of activity after freeze-thaw cycles. | Denaturation and aggregation caused by ice crystal formation.[4] | Aliquot the purified protein into single-use volumes before freezing to minimize freeze-thaw cycles.[4][6][8] Add cryoprotectants like glycerol (10-50%) to the storage buffer.[6] |

| Oxidative damage to this compound. | Oxidation of sensitive amino acid residues (e.g., cysteine, methionine). | Add reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the buffer, typically at 5-10 mM.[4][7] |

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the optimal temperature for storing this compound?

A1: For short-term storage (a few days to a week), 4°C is generally acceptable.[6] For long-term storage, -80°C is highly recommended to minimize enzymatic activity and degradation.[4][6] It is crucial to flash-freeze the protein aliquots in liquid nitrogen before transferring them to the -80°C freezer.

Q2: How can I prevent degradation from repeated freeze-thaw cycles?

A2: The best practice is to aliquot your purified this compound into single-use volumes before the initial freezing.[4][6][8] This allows you to thaw only the amount of protein needed for a single experiment. Adding a cryoprotectant like glycerol to a final concentration of 25-50% can also help protect the protein from damage during freezing and thawing.[6]

Q3: My this compound is at a low concentration. How can I prevent loss due to adsorption to storage tubes?

A3: For dilute protein solutions (<1 mg/mL), it is advisable to use low-binding polypropylene tubes.[4] Additionally, you can add a "carrier" or "filler" protein, such as bovine serum albumin (BSA), at a concentration of 1-5 mg/mL to prevent your target protein from binding to the tube surface.[6] Ensure that the carrier protein will not interfere with your downstream applications.

Buffer Composition

Q4: What components should I include in my buffer to enhance this compound stability?

A4: A well-formulated buffer is critical for protein stability. Key components to consider include:

-

Buffering Agent: Choose a buffer with a pKa close to the optimal pH for your protein's stability (e.g., Tris, HEPES, Phosphate).[3][4][5]

-

Salt: Include a salt like NaCl (typically 50-150 mM) to maintain ionic strength and improve solubility.[4][7]

-

Stabilizing Agents: Additives like glycerol (10-50%), sugars (e.g., sucrose, trehalose), or polyethylene glycol (PEG) can help prevent aggregation and denaturation.[4][7]

-

Reducing Agents: To prevent oxidation, especially if this compound has exposed cysteine residues, include DTT or TCEP (1-5 mM).[4][7]

-

Protease Inhibitors: A broad-spectrum protease inhibitor cocktail is essential during purification and can be included in the final storage buffer.[1][2][3]

Q5: How do I determine the optimal pH for this compound stability?

A5: The optimal pH can be determined experimentally using techniques like a thermal shift assay (see Experimental Protocols section). By measuring the melting temperature (Tm) of this compound across a range of pH values, you can identify the pH at which the protein is most stable (highest Tm).

Degradation Mechanisms

Q6: What are the primary causes of this compound degradation in solution?

A6: The main culprits for protein degradation are:

-

Proteases: Endogenous proteases co-purified with your protein can cleave it.[1]

-

Physical Instability: Factors like suboptimal pH, temperature fluctuations, and high protein concentration can lead to unfolding, aggregation, and precipitation.[4][13][14]

-

Chemical Instability: Oxidation of amino acid side chains can lead to loss of function.

Q7: What is the ubiquitin-proteasome pathway, and could it be affecting my this compound?

A7: The ubiquitin-proteasome pathway is a major mechanism for targeted protein degradation within eukaryotic cells.[1][7][15] Proteins are tagged with ubiquitin molecules, which signals the proteasome to degrade them. If you are working with cell lysates, this pathway can contribute to the degradation of your target protein. The use of protease inhibitors and rapid purification can help mitigate this.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions using Thermal Shift Assay

This protocol allows for the rapid screening of different buffer conditions to identify those that enhance the thermal stability of this compound.

Materials:

-

Purified this compound protein

-

A selection of buffers with varying pH (e.g., MES, HEPES, Tris)

-

Salts (e.g., NaCl, KCl) at various concentrations

-

Stabilizing additives (e.g., glycerol, sucrose)

-

SYPRO Orange dye (5000x stock)

-

Real-time PCR instrument capable of performing a melt curve analysis

-

96-well PCR plates

Methodology:

-

Prepare Buffer Screen: In a 96-well plate, prepare a matrix of buffer conditions. Vary one component at a time (e.g., pH, salt concentration, additive).

-

Prepare Protein-Dye Mixture: Dilute the purified this compound to a final concentration of 2-5 µM in a base buffer. Add SYPRO Orange dye to a final concentration of 5x.

-

Set up the Assay Plate: Add the protein-dye mixture to each well of the buffer screen plate. The final volume in each well should be consistent (e.g., 20-50 µL).

-

Perform Thermal Denaturation: Place the plate in a real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5-1.0°C per minute.

-

Data Analysis: The instrument will record the fluorescence of the SYPRO Orange dye, which increases as it binds to the hydrophobic core of the unfolding protein. The melting temperature (Tm) is the midpoint of this transition. The buffer condition that results in the highest Tm is considered the most stabilizing.

Protocol 2: SDS-PAGE Analysis of this compound Degradation

This is a straightforward method to visually assess the integrity of this compound over time under different conditions.

Materials:

-

Purified this compound protein

-

Incubator or water bath

-

SDS-PAGE gels, running buffer, and loading dye

-

Coomassie Brilliant Blue stain or other protein stain

-

Microcentrifuge tubes

Methodology:

-

Set up Incubations: Aliquot your this compound protein into different tubes, each containing a different buffer condition you wish to test (e.g., with and without protease inhibitors, different pH).

-

Time Course: Incubate the tubes at a chosen temperature (e.g., 4°C, 25°C, or 37°C).

-

Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube. Immediately mix it with SDS-PAGE loading dye and heat at 95°C for 5 minutes to stop any enzymatic reactions.

-

SDS-PAGE Analysis: Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Visualize Results: Stain the gel with Coomassie Blue. A stable protein will show a single, intact band at the expected molecular weight across all time points. The appearance of lower molecular weight bands indicates degradation.

Visualizations

Caption: Workflow for determining optimal buffer conditions for this compound stability.

Caption: Simplified diagram of the Ubiquitin-Proteasome degradation pathway.

References

- 1. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Optimization of buffer solutions for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Purification [labome.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. nanotempertech.com [nanotempertech.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]